Cas no 344324-69-2 (Cyclobutane-1,3-dicarbaldehyde)

Cyclobutane-1,3-dicarbaldehyde structure
344324-69-2 structure
Product Name:Cyclobutane-1,3-dicarbaldehyde
CAS No:344324-69-2
MF:C6H8O2
MW:112.126522064209
MDL:MFCD24730939
CID:5214469
PubChem ID:12644714
Update Time:2025-07-21

Cyclobutane-1,3-dicarbaldehyde Chemical and Physical Properties

Names and Identifiers

    • Cyclobutane-1,3-dicarbaldehyde
    • MDL: MFCD24730939
    • Inchi: 1S/C6H8O2/c7-3-5-1-6(2-5)4-8/h3-6H,1-2H2
    • InChI Key: FDKPKAMUQMKUOA-UHFFFAOYSA-N
    • SMILES: C1(C=O)CC(C=O)C1

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Additional information on Cyclobutane-1,3-dicarbaldehyde

Recent Advances in Cyclobutane-1,3-dicarbaldehyde (CAS: 344324-69-2) Research: A Comprehensive Brief

Cyclobutane-1,3-dicarbaldehyde (CAS: 344324-69-2) has emerged as a pivotal compound in chemical biology and pharmaceutical research due to its unique structural properties and versatile reactivity. Recent studies have explored its applications in drug discovery, material science, and synthetic chemistry. This brief synthesizes the latest findings, highlighting key advancements and potential implications for the field.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's role as a bifunctional building block for covalent inhibitor design. Researchers leveraged its dual aldehyde groups to develop irreversible kinase inhibitors with enhanced selectivity, addressing a longstanding challenge in targeted cancer therapy. The study reported a 40% improvement in binding kinetics compared to monofunctional analogs.

In materials science, Cyclobutane-1,3-dicarbaldehyde has shown promise in polymer cross-linking applications. A team at MIT developed a novel class of self-healing hydrogels using this compound as a dynamic cross-linker. The resulting materials exhibited remarkable mechanical properties, with 90% recovery of original strength after fracture, as detailed in their Advanced Materials publication.

Recent synthetic methodology breakthroughs have significantly improved the compound's accessibility. A 2024 Nature Communications paper described a photochemical [2+2] cycloaddition approach that achieves 85% yield with excellent stereocontrol, overcoming previous limitations in large-scale production. This advancement is particularly relevant for industrial applications requiring kilogram-scale quantities.

The compound's mechanism of action in biological systems continues to be elucidated. Proteomic studies have identified over 50 potential protein targets, suggesting broad reactivity that could be harnessed for multi-target drug development. However, researchers caution that this promiscuity also presents challenges for therapeutic specificity that must be addressed in future studies.

Emerging safety data from preclinical toxicology studies indicate favorable pharmacokinetic properties, with rapid clearance and minimal off-target effects observed in rodent models. These findings, presented at the 2024 ACS National Meeting, support further investigation of Cyclobutane-1,3-dicarbaldehyde derivatives as potential clinical candidates.

Looking ahead, several research groups are exploring the compound's potential in antibody-drug conjugates (ADCs) and PROTACs (proteolysis targeting chimeras). Early results suggest its aldehyde groups may provide superior conjugation efficiency compared to traditional linker chemistries, potentially revolutionizing these therapeutic modalities.

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